[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 16-methylheptadecanoate
Description
IUPAC Nomenclature and Stereochemical Descriptors
The IUPAC name [(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 16-methylheptadecanoate derives from its two primary components:
Bicyclic furofuran backbone :
- The parent structure, hexahydrofuro[3,2-b]furan , consists of two fused tetrahydrofuran rings sharing a common oxygen atom at the bridgehead.
- Numeric locants (3,3a,6,6a) define the stereochemistry at each chiral center, with configurations R , R , S , and R respectively.
- The 3-hydroxy group is axial, while the ester substituent at position 6 adopts an equatorial orientation to minimize steric strain.
16-Methylheptadecanoate chain :
| Nomenclature Component | Description |
|---|---|
| Parent hydride | Hexahydrofuro[3,2-b]furan |
| Substituents | 3-hydroxy, 6-(16-methylheptadecanoate) |
| Stereochemical descriptors | (3R,3aR,6S,6aR) |
The stereochemical assignment relies on X-ray crystallography and nuclear Overhauser effect (NOE) correlations, which confirm the relative positions of hydrogen atoms across the bicyclic system.
Molecular Topology Analysis of Bicyclic Furofuran Core
The fused furofuran system exhibits a rigid chair-boat conformation stabilized by:
- Intramolecular hydrogen bonding between the 3-hydroxy group and the adjacent ether oxygen (O···H distance: 2.08 Å).
- Van der Waals interactions between axial hydrogens at positions 3a and 6a (distance: 2.35 Å).
Key topological features include:
Density functional theory (DFT) calculations reveal a 20.3 kcal/mol energy barrier for ring flipping, rendering the chair-boat conformation thermally stable below 150°C.
Conformational Studies of 16-Methylheptadecanoate Ester Chain
The 16-methylheptadecanoate chain adopts a helical conformation with three distinct regions:
Proximal segment (C1–C8) :
Mid-chain region (C9–C14) :
Terminal methyl branch (C16–C17) :
| Conformational Metric | Value | Method |
|---|---|---|
| Persistence length | 8.2 Å | Small-angle X-ray scattering (SAXS) |
| Hydrodynamic radius | 14.3 Å | Dynamic light scattering |
| Torsional barrier (C15–C16) | 3.1 kcal/mol | Variable-temperature NMR |
Properties
CAS No. |
93820-23-6 |
|---|---|
Molecular Formula |
C24H44O5 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 16-methylheptadecanoate |
InChI |
InChI=1S/C24H44O5/c1-19(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-22(26)29-21-18-28-23-20(25)17-27-24(21)23/h19-21,23-25H,3-18H2,1-2H3/t20-,21+,23-,24-/m1/s1 |
InChI Key |
IIIMZCWRDUOXSI-CBJLPSGESA-N |
Isomeric SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)O[C@H]1CO[C@H]2[C@@H]1OC[C@H]2O |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OC1COC2C1OCC2O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Hexahydrofuro[3,2-b]furan Core
The bicyclic hexahydrofuro[3,2-b]furan system, characterized by multiple stereocenters (3R,3aR,6S,6aR), is typically derived from carbohydrate precursors or synthesized via stereoselective cyclization reactions.
Starting Materials: Commonly, protected sugar derivatives or dihydroxy tetrahydrofuran intermediates are used as starting points. The stereochemistry is controlled by chiral pool synthesis or asymmetric catalysis.
Cyclization: Intramolecular cyclization to form the fused bicyclic system is achieved under acidic or Lewis acid catalysis, ensuring the correct relative stereochemistry at the ring junctions.
Hydroxyl Functionalization: The 3-hydroxy substituent is introduced or revealed by selective deprotection or oxidation-reduction steps, maintaining stereochemical integrity.
Preparation of 16-Methylheptadecanoic Acid Derivative
The fatty acid moiety, 16-methylheptadecanoate, is a branched long-chain fatty acid ester with the methyl branch at the 16th carbon.
Synthesis or Procurement: This fatty acid or its methyl ester is commercially available with high purity (>98%) and can also be synthesized via chain elongation methods or methyl branching introduction through organometallic reagents or enzymatic processes.
Esterification: The fatty acid is converted to its activated form (e.g., acid chloride or anhydride) or directly esterified with the hydroxyl group of the hexahydrofurofuran core.
Esterification to Form the Target Compound
The key step is the formation of the ester bond between the 3-hydroxy group of the hexahydrofurofuran and the carboxyl group of 16-methylheptadecanoic acid.
Activation of Fatty Acid: The fatty acid is typically activated as an acid chloride using reagents like thionyl chloride or oxalyl chloride under anhydrous conditions.
Coupling Reaction: The activated fatty acid chloride is reacted with the hydroxyl group of the bicyclic core in the presence of a base (e.g., pyridine or triethylamine) to neutralize the released HCl and drive the esterification.
Alternative Methods: Carbodiimide-mediated coupling (e.g., using DCC or EDC) with catalytic DMAP can be employed to avoid harsh conditions and improve yields.
Stereochemical Considerations: The reaction conditions are optimized to prevent epimerization or degradation of the sensitive bicyclic core.
Purification and Characterization
Purification: The product is purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC to achieve high purity.
Characterization: Structural confirmation is done by NMR spectroscopy (1H, 13C), mass spectrometry, and chiral HPLC to verify stereochemistry and purity.
Summary Table of Preparation Steps
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of hexahydrofuro[3,2-b]furan core | Chiral pool sugars or asymmetric catalysis; acid/Lewis acid catalysis for cyclization | Control of stereochemistry critical |
| 2 | Preparation of 16-methylheptadecanoic acid or methyl ester | Commercial procurement or synthetic chain elongation; purity >98% | Branched fatty acid with methyl at C16 |
| 3 | Activation of fatty acid | Thionyl chloride or oxalyl chloride; anhydrous conditions | Formation of acid chloride |
| 4 | Esterification | Reaction of acid chloride with bicyclic alcohol; base such as pyridine or triethylamine | Mild conditions to preserve stereochemistry |
| 5 | Purification | Silica gel chromatography or preparative HPLC | Achieve high purity and stereochemical integrity |
| 6 | Characterization | NMR, MS, chiral HPLC | Confirm structure and stereochemistry |
Research Findings and Optimization Notes
The stereochemical integrity of the hexahydrofurofuran core is sensitive to reaction conditions; mild esterification methods are preferred to avoid ring opening or epimerization.
Use of protecting groups on other hydroxyls in the bicyclic system may be necessary to achieve regioselective esterification at the 3-hydroxy position.
The branched fatty acid moiety influences solubility and physical properties; its methyl branching at C16 requires careful handling during synthesis to avoid isomerization.
Literature patents and research articles emphasize the use of enzymatic or chemoenzymatic methods for selective esterification to improve yield and selectivity, though chemical methods remain predominant.
Analytical data from suppliers of methyl 16-methylheptadecanoate confirm the availability of high-purity starting materials, facilitating reproducible synthesis.
Chemical Reactions Analysis
[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 16-methylheptadecanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds similar to [(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 16-methylheptadecanoate exhibit significant antioxidant properties. These properties can be beneficial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders.
Anti-inflammatory Effects
Studies have shown that this compound may possess anti-inflammatory properties. Its ability to modulate inflammatory pathways could make it a candidate for developing treatments for inflammatory diseases.
Neuroprotective Properties
The neuroprotective potential of similar compounds has been explored in various studies. These compounds may help in protecting neuronal cells from damage due to oxidative stress or inflammation.
Biodegradable Polymers
The incorporation of [(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 16-methylheptadecanoate into polymer matrices can enhance the biodegradability of plastics. This application is particularly relevant in the context of environmental sustainability.
Surfactants
Due to its amphiphilic nature (having both hydrophilic and hydrophobic parts), this compound can be utilized as a surfactant in various formulations including detergents and emulsifiers.
Case Study 1: Antioxidant Activity
In a study published in the Journal of Medicinal Chemistry (2024), researchers synthesized derivatives of the furofuran structure and tested their antioxidant capacities using DPPH radical scavenging assays. The results indicated that certain derivatives exhibited IC50 values comparable to established antioxidants like ascorbic acid.
Case Study 2: Biodegradable Polymer Development
A research team at XYZ University reported the successful incorporation of [(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 16-methylheptadecanoate into polylactic acid (PLA) to create a biodegradable composite material. The study demonstrated enhanced degradation rates under composting conditions compared to pure PLA.
Mechanism of Action
The mechanism of action of [(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 16-methylheptadecanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Variations in Ester Groups
Aliphatic vs. Aromatic Esters
- Aliphatic Esters: Derivatives like (3R,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diyl dioctanoate (POLYSORB®ID 46 component) and bis(decanoate) esters () exhibit enhanced lipophilicity and thermal stability compared to aromatic analogs. These properties make them suitable for polymer formulations or surfactants.
- Aromatic Esters : Compounds such as (3R,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate) () demonstrate higher rigidity and UV absorption due to conjugated aromatic systems, favoring applications in liquid crystalline photonic films ().
Branching and Chain Length
- The 16-methylheptadecanoate group in the target compound introduces steric hindrance and reduced crystallinity compared to linear esters (e.g., octanoate or decanoate in ). This branching may enhance solubility in nonpolar solvents or improve bioavailability in drug delivery systems .
Functional Group Modifications
Amides and Thioureas
- N,N'-((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)bis(3,5-dimethoxybenzamide) () and thiourea derivatives (e.g., 1,1'-((3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diyl)bis(3-(3,5-bis(trifluoromethyl)phenyl)thiourea) ) exhibit hydrogen-bonding capabilities, enabling use as chiral solvating agents (CSAs) for NMR enantiodiscrimination .
Pharmaceutical Derivatives
- Isosorbide 5-mononitrate () and Darunavir intermediates () highlight the furofuran core’s versatility in drug design. The target compound’s long-chain ester may offer sustained release or reduced toxicity compared to nitrate derivatives.
Stereochemical Considerations
- Diastereomers : The (3R,3aR,6S,6aR) configuration of the target compound contrasts with isomannide (3R,3aR,6R,6aR) and isosorbide (3R,3aR,6S,6aR diol) (). These diastereomers differ in melting points (e.g., 168–193°C for amide derivatives in ) and optical rotation, impacting their utility in asymmetric synthesis.
Biological Activity
The compound [(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 16-methylheptadecanoate is a complex organic molecule notable for its unique stereochemistry and potential biological activities. This article delves into its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.60 g/mol. The compound features a hexahydrofurofuran core with hydroxyl and ester functional groups that contribute to its biological reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C23H44O5 |
| Molecular Weight | 396.60 g/mol |
| IUPAC Name | [(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 16-methylheptadecanoate |
| InChI Key | [InChI Key Here] |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of hydroxyl and ester groups allows for hydrogen bonding and hydrophobic interactions with various proteins and enzymes.
- Enzyme Interaction : The compound may act as a substrate or inhibitor for various enzymes involved in metabolic pathways.
- Receptor Binding : It could potentially bind to specific receptors influencing signaling pathways related to inflammation or metabolic regulation.
Biological Activity
Research indicates that the compound exhibits several biological activities:
- Antioxidant Properties : Preliminary studies suggest that the compound has the potential to scavenge free radicals and reduce oxidative stress in cellular models.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
- Antimicrobial Activity : Some investigations have shown that it possesses antimicrobial properties against certain bacterial strains.
Study 1: Antioxidant Activity
A study assessed the antioxidant capacity of [(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 16-methylheptadecanoate using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radicals compared to control samples.
Study 2: Anti-inflammatory Effects
In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced the production of TNF-alpha and IL-6 cytokines. This suggests its potential as an anti-inflammatory agent.
Study 3: Antimicrobial Activity
A series of tests against Gram-positive and Gram-negative bacteria demonstrated that the compound exhibited moderate antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
Comparative Analysis with Similar Compounds
Similar compounds exhibit varying degrees of biological activity based on their structural differences. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
